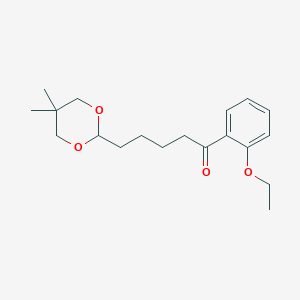

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” is similar to the one you’re asking about . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The IUPAC name for this compound is 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline .

Chemical Reactions Analysis

The synthesis of “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” involves reactions with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This might give some insight into the types of reactions that “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone” could undergo.

Physical And Chemical Properties Analysis

The related compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” has a molecular weight of 207.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 207.125928785 g/mol .

Applications De Recherche Scientifique

Solar Cell Application

One of the significant applications of compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is in the field of solar energy. A study by Jørgensen and Krebs (2005) focused on the synthesis of new monomers for the stepwise synthesis of oligophenylenevinylenes (OPVs), a class of compounds closely related to this compound. These compounds were then tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%, which highlights their potential in the development of plastic solar cells (Jørgensen & Krebs, 2005).

Synthesis and Structural Analysis

The compound and its derivatives are also valuable in synthetic chemistry for creating new molecular structures. Kuhn et al. (2003) synthesized a derivative, 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing its crystal structure and confirming the betaine nature of the compound. This synthesis contributes to the broader understanding of the structural dynamics of these types of compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

Anti-inflammatory Applications

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anti-inflammatory properties. Li et al. (2008) synthesized a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities, surpassing even the standard reference drug aspirin in certain instances. This research highlights the compound’s relevance in developing novel anti-inflammatory drugs (Li et al., 2008).

Catalysis and Polymer Chemistry

The compound and its derivatives have applications in catalysis and polymer chemistry as well. Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with derivatives of [1,3]dioxan, a similar compound, to create potential novel platform chemicals, particularly [1,3]dioxan-5-ols. This study contributes to the understanding of glycerol conversion processes in the creation of new chemicals (Deutsch, Martin, & Lieske, 2007).

Pharmaceutical Applications

In pharmaceutical research, modifications of the compound's structure have been studied for their potential therapeutic applications. For example, Fensome et al. (2008) explored derivatives of the compound in the context of progesterone receptor modulators, which could be used for various female healthcare applications, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJNKIHKNANWTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646000 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-78-7 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)